4-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, also known as BML-260, is a synthetic small molecule. [ [] ] It plays a significant role in scientific research, particularly in the field of stem cell biology. Studies have identified BML-260 as a potential modulator of hematopoietic stem cell (HSC) activity, exhibiting the ability to promote the ex vivo expansion of HSCs derived from both mobilized peripheral blood (mPB) and umbilical cord blood (UCB). [ [] ]
While the precise mechanism of action of BML-260 remains to be fully elucidated, research suggests its involvement in modulating hematopoietic stem cell (HSC) activity. [ [] ] Specifically, BML-260 appears to promote HSC expansion by influencing cell cycle kinetics. Gene expression analysis has revealed BML-260's ability to alter the expression of genes associated with cell cycle regulation, including p27, SKP2, and CDH1. [ [] ] This modulation of cell cycle-related gene expression likely contributes to BML-260's capacity to enhance HSC proliferation.
BML-260 has shown promise in preclinical studies as a potential tool for expanding hematopoietic stem and progenitor cells (HSPCs) ex vivo. [ [] ] Specifically, the compound has demonstrated efficacy in:
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4